2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
Description
Historical Development of Pyrrolo-Thiazole Heterocyclic Systems
Pyrrolo-thiazoles emerged in the mid-20th century through cyclization strategies targeting bioactive molecules. Early syntheses relied on:
- Hantzsch thiazole synthesis : Condensation of thioamides with α-halo ketones to form thiazole cores.
- Pyrrolidine annulation : Cyclization of aminoalkynylthiazoles using acid catalysis or microwave irradiation.
A breakthrough came in 2012 with Yoshikawa’s one-step cyclization of diols, enabling scalable production of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazoles. This method achieved 60–86% yields by optimizing Brønsted acid catalysts, bypassing earlier low-yield dibromination steps. Subsequent advances, such as Suzuki couplings and post-cyclization modifications, expanded access to derivatives like the 2-methyl variant.
Position in Contemporary Heterocyclic Chemistry Research
This compound occupies a niche in medicinal and materials chemistry:
- Pharmaceutical applications : As a RORγt inverse agonist scaffold, it shows promise for autoimmune diseases. Vitae Pharmaceuticals’ VTP-43742, a clinical candidate, shares structural motifs with this compound.
- Material science : Its rigid bicyclic structure enhances thermal stability in polymers, as demonstrated in polyamide composites.
- Synthetic versatility : The hydrochloride salt improves solubility for further functionalization, enabling C–H activation at position 7 or N-alkylation of the pyrrolidine nitrogen.
Recent studies highlight its role in multi-target drug discovery, particularly in kinase and protease inhibition. For example, pyrazolo[3,4-d]thiazole hybrids derived from this core exhibit anti-HIV-1 activity via non-nucleoside reverse transcriptase inhibition.
Table 1: Key Properties of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUCNMJXPWHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743520 | |
| Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-70-2 | |
| Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Reaction of Pyrrole Derivatives with Alkynes or Alkynyl Reagents
- The classical approach involves the reaction of a pyrrole derivative with propynyl or alkynyl reagents to form the fused thiazole ring system. This method relies on cyclization under controlled conditions to yield the dihydro-pyrrolo-thiazole core.
Detailed Preparation Procedure from Literature
| Step | Reagents & Conditions | Description | Yield/Conversion |
|---|---|---|---|
| 1 | Pyrrolo-dione + Thiosemicarbazide, MeOH + catalytic HCl, reflux 1 hr | Condensation forming hydrazinocarbothioamide intermediate | >90% conversion (LCMS confirmed) |
| 2 | Hydrazinocarbothioamide + DMAD, MeOH/AcOH (4:1), reflux 30–60 min | Cyclization forming fused thiazole ring | 67–88% isolated yield |
The reaction proceeds smoothly without the need to isolate the intermediate hydrazinocarbothioamide, simplifying the process and improving efficiency.
The presence of C=N and exocyclic C=C bonds in the thiazole ring allows for geometric isomerism, which is confirmed by NMR and HPLC-MS analyses.
Summary Table of Preparation Methods
| Method No. | Synthetic Route | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrole + Propynyl Reaction | Pyrrole, propynyl derivatives | Cyclization conditions (varied) | Moderate | Classical approach, less detailed |
| 2 | Two-stage Hydrazinocarbothioamide + DMAD | Pyrrolo-dione, thiosemicarbazide, DMAD | MeOH/HCl reflux + MeOH/AcOH reflux | 67–88% | High yield, no intermediate isolation |
| 3 | Thiourea + 3-Acetylpropanol (related) | Thiourea, 3-acetylpropanol | Acidic solvent, 78–100 °C, pH adjustments | Up to 73% | Alternative thiazole synthesis |
Research Findings and Analysis
The two-stage method (Method 2) is currently the most efficient and reproducible for synthesizing 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole derivatives, offering high yields and operational simplicity.
The use of methanol/acetic acid as a reaction medium in the cyclization step is critical for achieving near-quantitative conversion and shortening reaction times.
The intermediate hydrazinocarbothioamides exhibit high reactivity towards DMAD, facilitating the formation of the fused thiazole ring system without requiring purification, which streamlines the synthesis workflow.
Structural characterization confirms the presence of isomeric forms due to double bonds in the thiazole ring, which may influence biological activity and should be considered in further applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiazole derivatives.
Substitution: Generation of various substituted thiazole compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolo-Thiazole Family
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide (CAS 365996-65-2)
- Molecular Formula : C₅H₇BrN₂S
- Molecular Weight : 207.09 g/mol
- Key Differences : Replaces the hydrochloride salt with hydrobromide, altering solubility and stability. Purity is reported at 95% .
- Hazard Profile : Includes warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride (CAS 1434128-58-1)
- Molecular Formula : C₅H₇ClN₂S
- Molecular Weight : 162.64 g/mol
- Key Differences : Lacks the methyl group present in the target compound, reducing steric hindrance. Purity reaches 96% .
Levamisole Hydrochloride
- Molecular Formula : C₁₁H₁₂ClN₂S
- Common Name : L-Tetramisole hydrochloride
- Structural Difference : Contains a phenyl-substituted imidazo[2,1-b]thiazole core instead of a pyrrolo-thiazole system.
- Therapeutic Use : Antiinflammatory agent, highlighting the pharmacological relevance of thiazole derivatives .
Functional Analogs in Drug Discovery
GM-90,631 (5)
- Structure : A 2,4-disubstituted thiazole hydrochloride salt optimized for microtubule (MT) acetylation inhibition.
- Activity : Reduces K40 α-tubulin acetylation in triple-negative breast cancer (TNBC) cells at low concentrations (submicromolar range). Demonstrates dose-dependent disruption of MT structure .
- Comparison : Shares the hydrochloride salt feature with the target compound, but the presence of a pyrrolo ring in the latter may influence binding specificity or metabolic stability.
Counterion Impact: Hydrochloride vs. Hydrobromide Salts
Biological Activity
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride is a heterocyclic compound with a fused pyrrole and thiazole ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₆H₈N₂S·HCl
- Molecular Weight : 140.2 g/mol
- CAS Number : 773031-79-1
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, its structural features allow it to modulate various cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated its effects on human cancer cell lines, revealing promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 10.5 | Induction of apoptosis |
| Jurkat (T-cell leukemia) | 15.7 | Cell cycle arrest at G2/M phase |
The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression, indicating its potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the compound against a panel of resistant bacterial strains. The findings indicated that it significantly reduced bacterial viability compared to untreated controls, highlighting its potential as an alternative treatment option for antibiotic-resistant infections.
Case Study 2: Anticancer Mechanisms
A separate investigation focused on the molecular pathways affected by the compound in cancer cells. Results showed that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a targeted mechanism that could be exploited for cancer therapy.
Q & A
Q. What are the recommended synthetic routes for preparing 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride, and how can purity be optimized?
Synthesis typically involves cyclocondensation of thiazole precursors with amines or hydrazines under reflux conditions. For example, dissolving intermediates in polar aprotic solvents (e.g., DMSO) and refluxing for 18–24 hours, followed by distillation under reduced pressure and crystallization using water-ethanol mixtures, can yield ~65% purity . To enhance purity (>95%), repeated recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is advised. Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- NMR Spectroscopy : and NMR confirm the heterocyclic framework and substitution patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., monoclinic systems with space group ) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring decomposition temperatures.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 196.08 g/mol for the base structure) and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting receptors or enzymes relevant to pyrrolo-thiazole scaffolds (e.g., kinase inhibition or GPCR modulation). Use dose-response curves (0.1–100 µM) to determine IC values. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity indices .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis?
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model transition states and energy barriers for cyclization steps. Combine with cheminformatics tools (e.g., ICReDD’s reaction path search methods) to screen solvent effects and catalyst compatibility. Experimental validation via high-throughput microreactors can reduce optimization time by 40–60% .
Q. How should researchers address contradictions in pharmacological data (e.g., varying binding affinities across studies)?
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity .
- Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare ligand-target interactions under different conditions.
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., assay interference from chloride counterions) .
Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives of this compound?
- Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, chloro) at positions 2 and 5 to modulate lipophilicity (logP) and bioavailability .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models.
- Pharmacophore Mapping : Overlay active/inactive analogs in software like MOE to identify critical hydrogen-bond acceptors or hydrophobic regions .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction intermediates in real time.
- Membrane Separation : Use nanofiltration to remove impurities without thermal degradation .
- Kinetic Modeling : Predict optimal batch reactor conditions (e.g., residence time, stirring rate) using Aspen Plus simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
